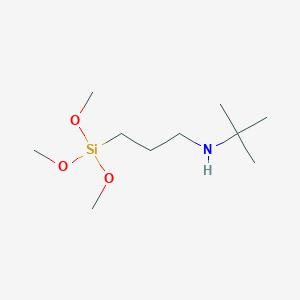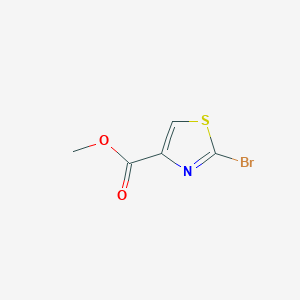![molecular formula C7H9NO4S B071138 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-53-1](/img/structure/B71138.png)
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, commonly known as 'ATB-1', is a synthetic compound with a unique chemical structure. It is a bicyclic amino acid that is structurally similar to glutamate and is a potent agonist of the excitatory amino acid transporter subtype 3 (EAAT3). ATB-1 has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
ATB-1 acts as a competitive inhibitor of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, which leads to an increase in the extracellular concentration of glutamate. This increase in glutamate concentration has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength over time. This mechanism of action has been implicated in the potential therapeutic effects of ATB-1 in the treatment of various neurological disorders.
Biochemische Und Physiologische Effekte
ATB-1 has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is thought to be responsible for its potential therapeutic effects in the treatment of various neurological disorders. Additionally, ATB-1 has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in various physiological processes, including mood regulation and attention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ATB-1 for lab experiments is its specificity for (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid. This allows for the selective modulation of glutamate signaling in the brain without affecting other glutamate transporters or receptors. Additionally, ATB-1 has been shown to be stable in vitro, which makes it an ideal compound for use in various lab experiments.
One limitation of ATB-1 for lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its potential therapeutic applications. Additionally, ATB-1 has been shown to have a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on ATB-1. One potential direction is the development of more potent and selective (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid agonists. Additionally, further research is needed to elucidate the exact mechanisms of action of ATB-1 and its potential therapeutic applications in the treatment of various neurological disorders. Finally, the development of more effective delivery methods for ATB-1 may increase its potential as a therapeutic agent.
Synthesemethoden
ATB-1 can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of L-cysteine with 2-bromoacetaldehyde diethyl acetal to form a cyclic intermediate. This intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin to form the bicyclic structure of ATB-1. The final step involves the hydrolysis of the diethyl acetal group to form the carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
ATB-1 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent agonist of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, which is a glutamate transporter that is primarily expressed in the brain. (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is responsible for regulating the extracellular concentration of glutamate, which is a crucial neurotransmitter involved in various physiological processes, including learning and memory.
Eigenschaften
CAS-Nummer |
191471-53-1 |
|---|---|
Produktname |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
Molekularformel |
C7H9NO4S |
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 |
InChI-Schlüssel |
QBHIOYZCUZBIEN-MDASVERJSA-N |
Isomerische SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N |
SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Kanonische SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Synonyme |
2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid LY 389795 LY-389795 LY389795 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)






![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)



